N-(4-PHENYL-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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Overview
Description
N-(4-PHENYL-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is an organic compound that belongs to the class of benzamides It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit kynurenine 3-hydroxylase , an enzyme involved in the kynurenine pathway of tryptophan degradation .
Mode of Action
It has been suggested that similar compounds might induce apoptosis in cancer cells .
Biochemical Pathways
N-(4-phenylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide may affect the kynurenine pathway . This pathway is involved in the metabolism of tryptophan, an essential amino acid. Disruptions in this pathway have been linked to several diseases, including cancer and neurodegenerative disorders .
Result of Action
Similar compounds have shown anti-proliferative activities in vitro . These compounds have demonstrated excellent inhibitions on various cell lines, suggesting that they might induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
The compound N-(4-phenylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has been found to interact with various enzymes and proteins, playing a crucial role in biochemical reactions .
Cellular Effects
N-(4-phenylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has been observed to have profound effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of action of N-(4-phenylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-phenylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide have been observed to change over time .
Dosage Effects in Animal Models
The effects of N-(4-phenylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide have been studied in animal models, with varying effects observed at different dosages .
Metabolic Pathways
N-(4-phenylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of N-(4-phenylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide within cells and tissues is a critical aspect of its function .
Subcellular Localization
The subcellular localization of N-(4-phenylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide plays a significant role in its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-PHENYL-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-PHENYL-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including antifungal and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1,3-thiazol-2-amine: A precursor in the synthesis of N-(4-PHENYL-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE.
Benzamide derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of a benzamide group and a thiazole ring, which imparts distinct chemical and biological properties. Its ability to induce oxidative damage in fungal cells sets it apart from other antifungal agents .
Properties
IUPAC Name |
4-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2OS/c25-21(19-13-11-17(12-14-19)16-7-3-1-4-8-16)24-22-23-20(15-26-22)18-9-5-2-6-10-18/h1-15H,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBONNQHFASQGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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